![molecular formula C15H22N2O2S B2434042 1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 2034568-84-6](/img/structure/B2434042.png)
1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea
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Description
1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea, also known as CTU, is a synthetic compound that has been studied for its potential use as an anticancer agent. CTU belongs to a class of compounds known as ureas, which have been shown to have antitumor activity.
Scientific Research Applications
Flexibility and Bioactivity Enhancement
The compound's unique structure allows for flexibility in molecular design, making it a candidate for bioactivity enhancement in drug discovery. For instance, compounds with a similar structural motif have been synthesized and assessed for their antiacetylcholinesterase activity, where the flexibility of the spacer between pharmacophoric units was crucial for achieving high inhibitory activities (J. Vidaluc et al., 1995). This suggests that the cyclopropyl and tetrahydrofuran (THF) components in the compound of interest could be exploited to optimize interactions with biological targets.
Molecular Structure and Spectroscopy
The compound is likely to possess interesting spectroscopic properties due to its complex molecular structure. A related study on a compound with cyclopropyl and THF groups focused on its molecular structure, vibrational spectra, and electronic properties, demonstrating significant potential for non-linear optical applications (E. S. Al-Abdullah et al., 2014). This implies that "1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea" could be investigated for its optical properties, potentially contributing to the development of materials with novel optical characteristics.
Catalysis and Synthetic Applications
The cyclopropyl and THF groups are known for their reactivity and have been utilized in various catalytic and synthetic processes. For example, the cyclopropane ring has been regioselectively opened in synthetic applications, yielding products with significant yields (M. Yamashita et al., 1995). This demonstrates the compound's potential as a versatile building block in organic synthesis, particularly in the construction of complex molecules.
Enantioselective Synthesis and Chiral Applications
Compounds containing cyclopropyl and THF groups have been explored for their potential in enantioselective synthesis, a key area in the development of chiral drugs and materials. The cyclopropane moiety, in particular, has been employed in dynamic kinetic asymmetric transformations to prepare enantioenriched tetrahydrofuran derivatives, showcasing high diastereoselectivity and enantioselectivity (A. T. Parsons et al., 2009). This highlights the potential of "1-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea" in chiral synthesis and its applications in creating enantiomerically pure compounds.
properties
IUPAC Name |
1-cyclopropyl-3-(oxolan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(16-11-13-3-1-9-19-13)17(12-5-6-12)8-7-14-4-2-10-20-14/h2,4,10,12-13H,1,3,5-9,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYCEMOQTGQQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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